2-{4-[(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}-6-methylpyridine-3-carbonitrile
Description
The compound 2-{4-[(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}-6-methylpyridine-3-carbonitrile (hereafter referred to as the target compound) is a heterocyclic organic molecule featuring a fused quinazolinone core substituted with a fluorine atom at position 7, a methylpyridine-carbonitrile moiety, and a piperidinyl linker. The quinazolinone scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer applications . The fluorine substituent enhances metabolic stability and bioavailability, while the carbonitrile group contributes to binding interactions with biological targets. The piperidine linker likely modulates solubility and conformational flexibility, critical for optimizing drug-like properties.
Properties
IUPAC Name |
2-[4-[(7-fluoro-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]-6-methylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O/c1-14-2-3-16(11-23)20(25-14)26-8-6-15(7-9-26)12-27-13-24-19-10-17(22)4-5-18(19)21(27)28/h2-5,10,13,15H,6-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNADRLCGKDKJLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C#N)N2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound shares structural motifs with several analogs, as outlined below. Key differences in substituents, physicochemical properties, and biological activities are highlighted.
Table 1: Structural and Functional Comparison
Key Observations
Core Structure Differences: The target compound’s quinazolinone core distinguishes it from pyridine-carbonitrile () or pyrazolo-pyrimidine () analogs. Quinazolinones are associated with tyrosine kinase inhibition (e.g., EGFR), while pyridine-carbonitriles often target neurotransmitter receptors .
Substituent Effects: The 7-fluoro group in the target compound enhances metabolic stability compared to non-fluorinated analogs (e.g., ’s phenylpiperazine derivative). Fluorine reduces oxidative metabolism, improving half-life . The piperidinyl-methyl linker may confer better solubility than rigid aromatic linkers (e.g., ’s p-tolyl group), which could hinder membrane permeability.
Carbonitrile Role :
- The carbonitrile group in the target compound and analogs () likely engages in hydrogen bonding with enzymatic targets. For example, in kinase inhibitors, this group interacts with hinge-region residues .
Synthetic Accessibility: The target compound’s synthesis likely involves multi-step coupling of the quinazolinone and pyridine-carbonitrile moieties, similar to methods in (ionic liquid-mediated condensation). However, the piperidinyl linker may introduce challenges in regioselectivity compared to simpler analogs .
Table 2: Hypothetical Physicochemical Properties
| Property | Target Compound | 6-(4-Phenylpiperazin-1-yl)pyridine-3-carbonitrile | 5-Butylamino-6-(4-fluorophenyl)-pyrazolo-pyrimidine |
|---|---|---|---|
| Molecular Weight (g/mol) | ~425 (estimated) | 320 | 438 |
| LogP | ~3.2 | 2.8 | 4.1 |
| Water Solubility | Moderate | Low | Low |
Research Implications and Limitations
While the provided evidence lacks direct experimental data (e.g., IC50 values, pharmacokinetic profiles) for the target compound, structural comparisons suggest:
- Advantages : Enhanced metabolic stability (fluorine), balanced solubility (piperidine linker), and versatile binding (carbonitrile).
- Limitations: Potential synthetic complexity and unconfirmed biological activity.
Further studies should focus on synthesizing the compound and evaluating its kinase inhibition profile relative to analogs like ’s pyrazolo-pyrimidine derivative.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
